molecular formula C14H19N3O2 B2422285 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one CAS No. 2034434-80-3

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2422285
CAS No.: 2034434-80-3
M. Wt: 261.325
InChI Key: KFSFZOMYYROPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one is a synthetic organic compound with the molecular formula C14H19N3O2 It is characterized by the presence of a pyrimidine ring, a piperidine ring, and a pentenone moiety

Scientific Research Applications

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one typically involves the following steps:

    Formation of the Pyrimidin-2-yloxy Intermediate: The pyrimidine ring is functionalized with an oxygen atom to form the pyrimidin-2-yloxy intermediate. This step often involves the use of reagents such as pyrimidine and an appropriate oxidizing agent.

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors. Common reagents include piperidine and various catalysts.

    Coupling Reaction: The pyrimidin-2-yloxy intermediate is coupled with the piperidine ring through a nucleophilic substitution reaction. This step typically requires the use of a base and a suitable solvent.

    Pentenone Formation: The final step involves the introduction of the pentenone moiety through an aldol condensation reaction. This step may require the use of aldehydes or ketones and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, which may have similar biological activities and applications.

    Piperidine Derivatives: Compounds with the piperidine ring, which are widely used in pharmaceuticals and agrochemicals.

    Pentenone Derivatives: Compounds with the pentenone moiety, which are used in various organic synthesis applications.

The uniqueness of this compound lies in its combination of these structural features, which may confer specific properties and activities not found in other compounds.

Properties

IUPAC Name

1-(3-pyrimidin-2-yloxypiperidin-1-yl)pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-2-3-7-13(18)17-10-4-6-12(11-17)19-14-15-8-5-9-16-14/h2,5,8-9,12H,1,3-4,6-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSFZOMYYROPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCCC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.